

# Technical Guide: Spectroscopic and Synthetic Overview of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

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## Compound of Interest

**Compound Name:** 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

**Cat. No.:** B188316

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## Abstract

This document provides a technical overview of **1-(Pyridin-2-yl)cyclopropanecarboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines general spectroscopic principles with data for structurally related compounds to provide a predicted spectral analysis. It also outlines a plausible synthetic methodology based on established chemical transformations. This guide is intended to serve as a foundational resource for researchers working with this and similar molecular scaffolds.

## Compound Identification

IUPAC Name	1-(Pyridin-2-yl)cyclopropanecarboxylic acid
CAS Number	162960-26-1[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> [1]
Molecular Weight	163.17 g/mol [1]
Canonical SMILES	C1CC1(C(=O)O)C2=CC=CC=N2
InChI Key	DHOWKIZOCQDDV-UHFFFAOYSA-N

## Predicted Spectral Data

While specific experimental spectra for **1-(Pyridin-2-yl)cyclopropanecarboxylic acid** are not readily available in the reviewed literature, the expected spectral characteristics can be predicted based on the analysis of its functional groups and structural analogs.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the cyclopropane ring.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~8.5	Doublet of doublets	H6' (proton on the pyridine ring adjacent to N)
~7.7	Triplet of doublets	H4' (proton on the pyridine ring)
~7.2	Doublet	H3' (proton on the pyridine ring)
~7.1	Triplet	H5' (proton on the pyridine ring)
1.5-1.8	Multiplet	Cyclopropane CH <sub>2</sub> protons
>10	Broad singlet	Carboxylic acid OH proton

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~175-180	Carboxylic acid C=O
~158-162	C2' (pyridine ring, attached to cyclopropane)
~149	C6' (pyridine ring)
~137	C4' (pyridine ring)
~122	C5' (pyridine ring)
~120	C3' (pyridine ring)
~30-35	Quaternary cyclopropane C
~15-20	Cyclopropane CH <sub>2</sub>

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the aromatic pyridine ring.

Predicted Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
2500-3300 (broad)	O-H	Stretching (carboxylic acid)
~1700	C=O	Stretching (carboxylic acid)
~1590, 1570, 1470, 1430	C=C, C=N	Ring stretching (pyridine)
~1200-1300	C-O	Stretching (carboxylic acid)
~900-950	O-H	Bending (out-of-plane, carboxylic acid dimer)

## **Mass Spectrometry (MS) (Predicted)**

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be expected.

m/z	Interpretation
163	$[M]^+$ , Molecular ion
118	$[M - COOH]^+$ , Loss of the carboxylic acid group
78	Pyridine fragment

## Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **1-(Pyridin-2-yl)cyclopropanecarboxylic acid** involves the cyclopropanation of a suitable pyridine-substituted precursor, followed by hydrolysis. The following is a generalized protocol.

### Synthesis Workflow



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Caption: Proposed synthesis of **1-(Pyridin-2-yl)cyclopropanecarboxylic acid**.

### General Experimental Procedure

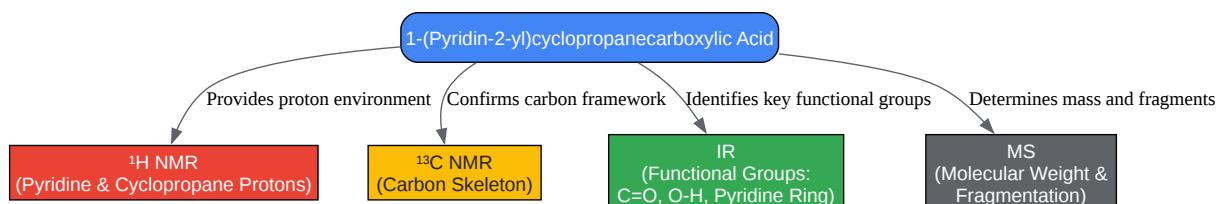
- Cyclopropanation:** 2-Vinylpyridine is reacted with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium(II) or copper(I) complex) in an inert solvent such as dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclopropanation reaction, affording ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate.
- Purification of Ester:** The crude ester is purified using column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.

- Hydrolysis: The purified ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate is then subjected to alkaline hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol.
- Work-up and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 4-5 with an acid like hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield **1-(pyridin-2-yl)cyclopropanecarboxylic acid**.

## Spectroscopic Analysis Protocol

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.
- Mass Spectrometry: Mass spectral data would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

## Logical Relationship of Spectroscopic Data



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Caption: Interrelation of spectroscopic techniques for structural elucidation.

## Conclusion

**1-(Pyridin-2-yl)cyclopropanecarboxylic acid** is a valuable scaffold for further chemical exploration. While detailed experimental data is sparse in the available literature, this guide provides a robust predicted spectroscopic profile and a viable synthetic strategy. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that empirical data will be necessary to confirm these predictions. The methodologies and logical workflows presented here offer a comprehensive framework for the synthesis and characterization of this and related compounds.

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## References

- 1. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]
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